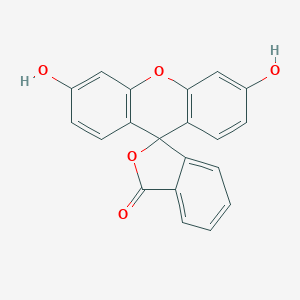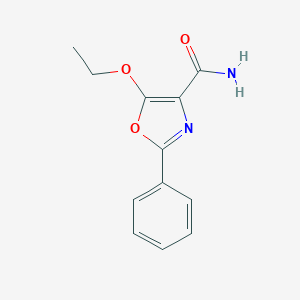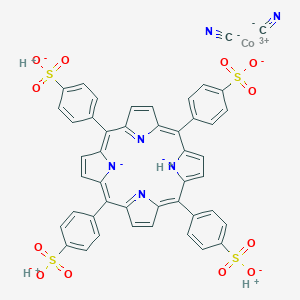
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin (CoTSP) is a synthetic metalloporphyrin that has gained significant attention in scientific research. This compound is composed of a porphyrin ring, which acts as a ligand, and a central cobalt ion. CoTSP has been extensively studied due to its unique physical and chemical properties, which make it a promising candidate for various applications in the fields of catalysis, electrochemistry, and biomedical research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be achieved through the reaction of cobalt(II) with 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin and sodium cyanide in the presence of oxygen.
Starting Materials
Cobalt(II) chloride, 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin, Sodium cyanide, Oxygen
Reaction
Dissolve 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin (0.2 g) in 50 mL of water., Add cobalt(II) chloride (0.1 g) to the solution and stir for 30 minutes., Add sodium cyanide (0.2 g) to the mixture and stir for another 30 minutes., Introduce oxygen into the reaction mixture and stir for 24 hours., Filter the resulting solid and wash with water and ethanol., Dry the product under vacuum at room temperature to obtain Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin.
作用机制
The mechanism of action of Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is complex and varies depending on its application. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin acts as a Lewis acid catalyst, which activates the substrate by coordinating with the functional groups. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin facilitates the oxygen reduction reaction by reducing the activation energy required for the reaction. In photodynamic therapy, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin generates reactive oxygen species upon exposure to light, which induce cell death in cancer cells.
生化和生理效应
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can induce cell death in cancer cells upon exposure to light, while leaving normal cells unharmed. Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI).
实验室实验的优点和局限性
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has several advantages for lab experiments, such as its high stability, solubility, and ease of synthesis. However, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin also has some limitations, such as its high cost and limited availability. Additionally, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin may exhibit different properties depending on the experimental conditions, which can affect the reproducibility of the results.
未来方向
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has several potential future directions for research. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be further optimized for specific reactions and substrates. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be used as a catalyst for other reactions, such as the hydrogen evolution reaction. In biomedical research, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be investigated for its potential as a theranostic agent, which combines the functions of therapy and diagnosis. Additionally, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be modified to improve its properties, such as its solubility and targeting ability.
Conclusion
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a promising synthetic metalloporphyrin that has gained significant attention in scientific research. Its unique physical and chemical properties make it a versatile compound for various applications in catalysis, electrochemistry, and biomedical research. Further research on Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can lead to the development of new technologies and therapies that can benefit society.
科学研究应用
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been extensively studied for its potential applications in various scientific fields. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been shown to exhibit high catalytic activity and selectivity in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been used as an electrocatalyst for the oxygen reduction reaction in fuel cells. In biomedical research, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
cobalt(3+);hydron;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate;dicyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4O12S4.2CN.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;2*1-2;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q-2;2*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJITYNJWWLCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].[H+].[C-]#N.[C-]#N.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H28CoN6O12S4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1043.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
CAS RN |
129232-35-5 |
Source


|
| Record name | Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

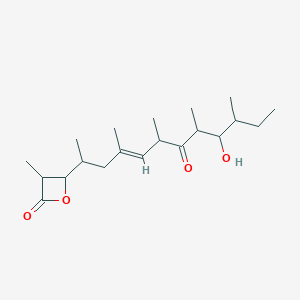
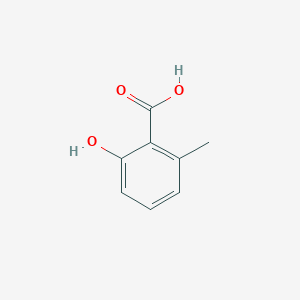
![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
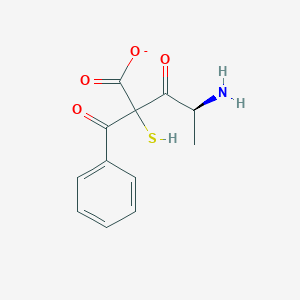
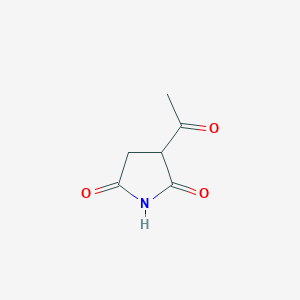
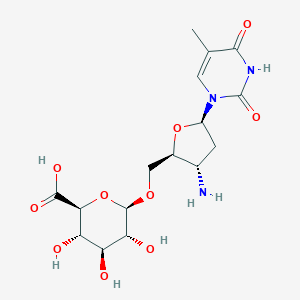
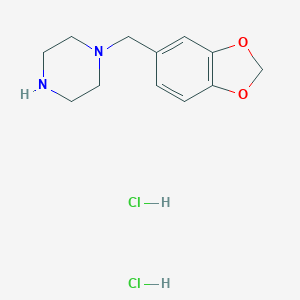
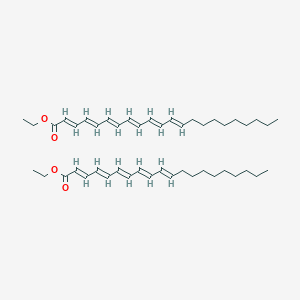
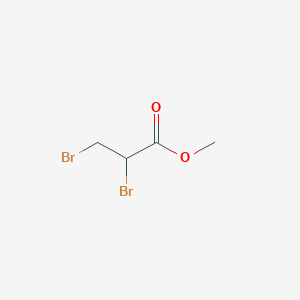
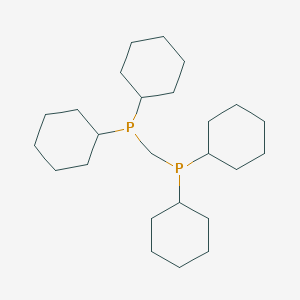
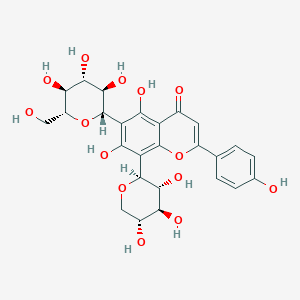
![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)
